Azido-C6-OH

Click Chemistry Bioconjugation PROTAC Linker

6-Azidohexan-1-ol (CAS: 146292-90-2) is a small-molecule, heterobifunctional linker with the molecular formula C6H13N3O and a molecular weight of 143.19 g/mol. It is characterized by a primary azide group (-N3) and a primary hydroxyl group (-OH) separated by a six-carbon (C6) alkyl chain.

Molecular Formula C6H13N3O
Molecular Weight 143.19 g/mol
CAS No. 146292-90-2
Cat. No. B182203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-C6-OH
CAS146292-90-2
Synonyms6-azido-1-Hexanol
Molecular FormulaC6H13N3O
Molecular Weight143.19 g/mol
Structural Identifiers
SMILESC(CCCO)CCN=[N+]=[N-]
InChIInChI=1S/C6H13N3O/c7-9-8-5-3-1-2-4-6-10/h10H,1-6H2
InChIKeyWHYHCPIPOSTZRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azidohexan-1-ol (CAS 146292-90-2): A Well-Characterized Azido-Alcohol Linker for Click Chemistry and Bioconjugation


6-Azidohexan-1-ol (CAS: 146292-90-2) is a small-molecule, heterobifunctional linker with the molecular formula C6H13N3O and a molecular weight of 143.19 g/mol . It is characterized by a primary azide group (-N3) and a primary hydroxyl group (-OH) separated by a six-carbon (C6) alkyl chain . This structure allows the compound to function as a versatile intermediate, primarily in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions where the azide moiety reacts with terminal alkynes to form stable 1,2,3-triazole linkages . The terminal hydroxyl group provides a handle for further functionalization, making it a key building block in the synthesis of bioconjugates, glycodendrons, and advanced materials . Vendor specifications, such as those from TCI, confirm a minimum purity of 98.0% by GC and that the compound is a liquid at 20°C with a density of 1.01 g/mL .

Why Generic Substitution Fails: The Critical Impact of Spacer Length and Composition in Azido-Alcohol Linkers


While many azido-alcohol linkers exist, assuming functional equivalence is a critical error in both chemical synthesis and bioconjugation design. Compounds in this class differ fundamentally in the length, flexibility, and hydrophilicity of the spacer separating the azide and alcohol functional groups. For instance, 6-Azidohexan-1-ol provides a rigid, hydrophobic, six-carbon alkyl spacer. This contrasts sharply with alternatives like Azido-PEG6-alcohol, which incorporates a hydrophilic polyethylene glycol (PEG) chain of the same nominal unit length, or 11-Azido-1-undecanol, which provides a much longer, more flexible C11 alkyl chain . These variations directly affect the physicochemical properties, such as aqueous solubility and the hydrodynamic radius of a conjugate, as well as the spatial and dynamic presentation of the payload [1]. Selecting the wrong spacer can therefore compromise reaction kinetics, conjugate solubility, and ultimately, the biological activity of a complex therapeutic molecule, making direct substitution without rigorous comparative data inadvisable .

Quantitative Differentiation of 6-Azidohexan-1-ol from Leading Alternatives: Evidence for Informed Procurement


Hydrophobic Spacer vs. Hydrophilic PEG: LogP and Solubility Differentiation from Azido-PEG6-alcohol

A key differentiator for 6-Azidohexan-1-ol is its hydrophobic, all-carbon spacer, as opposed to the hydrophilic PEG spacer found in compounds like Azido-PEG6-alcohol. This is quantitatively reflected in the predicted partition coefficient (LogP). 6-Azidohexan-1-ol has a predicted LogP of 0.85 . In contrast, the more hydrophilic Azido-PEG6-alcohol is expected to have a significantly lower or even negative LogP due to the presence of multiple ether oxygens in its PEG6 chain [1]. This difference in LogP directly impacts the solubility and biodistribution of any resulting conjugate, with 6-Azidohexan-1-ol imparting greater lipophilicity, which can be a decisive factor for crossing cell membranes or modulating protein binding.

Click Chemistry Bioconjugation PROTAC Linker

Linker Cleavability in ADCs: Defined Alkyl Chain vs. PEG and Non-Cleavable Alternatives

In the context of Antibody-Drug Conjugate (ADC) design, 6-Azidohexan-1-ol is explicitly defined as a "cleavable ADC linker" . This designation is attributed to the nature of the C6 alkyl chain. This provides a specific point of differentiation from other common azido-alcohol linkers, such as Azido-PEG6-alcohol, which is defined as a "non-cleavable 6 unit PEG ADC linker" [1]. The cleavable nature of the alkyl linker allows for intracellular release of the drug payload from the antibody, a critical mechanism of action for many ADCs. Procuring a linker specified as "cleavable" is therefore a distinct, functional requirement for certain ADC programs that cannot be met by its non-cleavable PEG counterparts.

ADC Linker Drug Conjugation Bioconjugation

Glycosylation Efficiency: Quantified Yield in Oligofucoside Synthesis Demonstrates Practical Utility

6-Azidohexan-1-ol has been quantitatively validated as an effective glycosyl acceptor in the synthesis of complex oligosaccharides. In the synthesis of α-(1-2) oligofucosides, the glycosylation of 6-azidohexan-1-ol with a specific fucosyl donor using TMSI and Ph2MeP=O in DCM proceeded with an isolated yield of 70% [1]. This specific, quantified performance metric demonstrates the compound's efficacy in a demanding synthetic transformation that is central to glycobiology research. Such a yield provides a concrete benchmark for evaluating its utility relative to other potential linkers or acceptors.

Glycoscience Organic Synthesis Bioconjugation

Synthetic Accessibility and Reproducibility: A High-Yielding, Scalable Route from 6-Bromo-1-hexanol

A significant advantage for procurement is the well-established, high-yielding, and scalable synthesis of 6-Azidohexan-1-ol. A reported procedure, derived from patent literature (US09051354B2), details the nucleophilic substitution of 6-bromo-1-hexanol with sodium azide in DMF at 50°C over 3 days, yielding the desired product with a yield of ≥99% . This near-quantitative yield and straightforward, single-step synthesis from an inexpensive starting material provide strong evidence of reliable access and potential cost-effectiveness, especially when compared to more complex or lower-yielding syntheses of alternative linkers. This ensures consistent availability for large-scale research or industrial applications.

Organic Synthesis Process Chemistry Methodology

Defined Application Scenarios for 6-Azidohexan-1-ol: Where Its Specific Properties Deliver Value


Synthesis of Cleavable Antibody-Drug Conjugates (ADCs)

As established in Section 3, 6-Azidohexan-1-ol is explicitly defined as a "cleavable" ADC linker . This property makes it the preferred choice for synthesizing ADCs where intracellular release of the cytotoxic payload is required for therapeutic efficacy. The C6 alkyl spacer provides a defined distance and hydrophobicity that can be leveraged in linker-payload design. A scientist developing a new ADC would prioritize this linker over a non-cleavable alternative like Azido-PEG6-alcohol to ensure the drug can be released from the antibody after cellular internalization.

Construction of Hydrophobic Bioconjugates and PROTACs

The predicted LogP of 0.85 for 6-Azidohexan-1-ol indicates its utility when designing bioconjugates, such as PROTACs (Proteolysis Targeting Chimeras), where some degree of lipophilicity is desired to facilitate membrane permeability or engagement with hydrophobic protein targets. In a PROTAC, the linker connecting the target protein ligand and the E3 ligase ligand critically influences the ternary complex formation and cellular activity. 6-Azidohexan-1-ol offers a compact, hydrophobic alternative to the more hydrophilic PEG-based linkers commonly employed, potentially altering the physicochemical and biological profile of the resulting degrader molecule.

Synthesis of Glycoconjugates and Glycodendrons for Biological Studies

6-Azidohexan-1-ol has a proven track record as an effective glycosyl acceptor in the synthesis of complex carbohydrates, as demonstrated by its 70% isolated yield in oligofucoside synthesis [1]. This makes it a reliable building block for researchers in glycobiology. It can be used to introduce an azide handle onto glycans, allowing for subsequent "click" conjugation to fluorophores, affinity tags, or surfaces for various assays, including ELISA-based diagnostics . Its defined, non-PEG spacer is also less likely to interfere with specific glycan-protein interactions compared to a longer, more flexible PEG chain.

Technical Documentation Hub

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